molecular formula C19H21N3 B8595512 N-Cyclohexyl-2-phenyl-2H-indazol-3-amine CAS No. 62247-95-4

N-Cyclohexyl-2-phenyl-2H-indazol-3-amine

Cat. No. B8595512
CAS RN: 62247-95-4
M. Wt: 291.4 g/mol
InChI Key: ZGKCSEWAUSFFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008505B2

Procedure details

To a solution of 2-phenyl-2H-indazol-3-amine (800 mg, 4 mmol; Shirtcliff, Laura D.; Rivers, Jazmin; Haley, Michael M, Journal of Organic Chemistry (2006), 71(17), 6619-6622) in CH2Cl2 (43 ml) was added cyclohexanone (1.97 ml, 19 mmol; CAS Reg. No. 108-94-1), acetic acid (0.22 ml, 4 mmol) and sodium triacetoxyborhydride (2.43 g, 11 mmol) at ambient temperature under an argon atmosphere. The reaction mixture was heated under reflux conditions for 12 h, poured onto ice water/aqueous NaHCO3 solution 1/1 and extracted two times with CH2Cl2. The combined extracts were washed with ice water/brine 1/1 and dried over Na2SO4. After filtration the solvent was removed under reduced pressure, the resulting brown oil was dissolved in MeOH (20 ml) and heated under reflux conditions for 30 min. Removal of the solvent under reduced pressure left a brown oil which was purified by column chromatography (silica gel, iPrOAc/heptane) to give the title compound (206 mg, 0.7 mmol; 18%) as yellow oil. MS: m/e=292.4 [M+H+].
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]([NH2:16])=[C:14]3[C:9]([CH:10]=[CH:11][CH:12]=[CH:13]3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]1(=O)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C(O)(=O)C.[Na]>C(Cl)Cl>[CH:17]1([NH:16][C:15]2[N:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[N:8]=[C:9]3[C:14]=2[CH:13]=[CH:12][CH:11]=[CH:10]3)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1 |^1:27|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C2C=CC=CC2=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
43 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated under reflux conditions for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
poured onto ice water/aqueous NaHCO3 solution 1/1
EXTRACTION
Type
EXTRACTION
Details
extracted two times with CH2Cl2
WASH
Type
WASH
Details
The combined extracts were washed with ice water/brine 1/1
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting brown oil was dissolved in MeOH (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated under reflux conditions for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
WAIT
Type
WAIT
Details
left a brown oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, iPrOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC=1N(N=C2C=CC=CC12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.7 mmol
AMOUNT: MASS 206 mg
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.